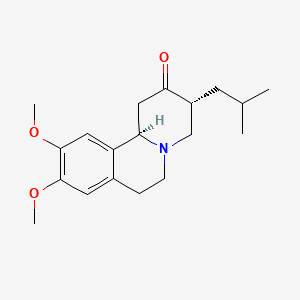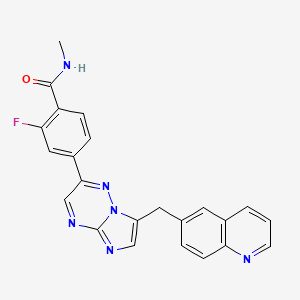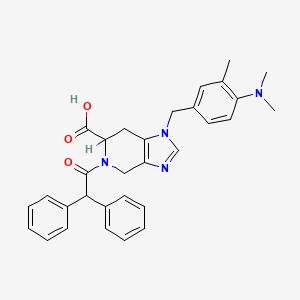
PD 123319
作用机制
PD123319 通过选择性结合并拮抗血管紧张素 II 2 型受体发挥作用。该受体参与各种生理过程,包括血压调节、炎症和组织修复。 通过阻断受体,PD123319 抑制下游信号通路,如核因子κB(NF-κB)的激活和活性氧的产生 .
生化分析
Biochemical Properties
PD123319 is known to interact with the angiotensin II type 2 receptor (AT2R), acting as a potent and selective antagonist . It has IC50 values of 34 and 210 nM for rat adrenal and brain tissue respectively . This interaction with AT2R can influence various biochemical reactions, including the reduction of angiotensin II-induced oxidative stress .
Cellular Effects
PD123319 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit oxidative stress and inflammation in a rat model of colitis, ameliorating colonic contractility . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PD123319 involves its binding to the AT2R, thereby inhibiting the receptor’s activity . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways . For example, PD123319 has been found to inhibit NF-κB activation induced by 2,4-dinitrobenzene sulfonic acid (DNBS), a compound used to induce colitis in rats .
Temporal Effects in Laboratory Settings
The effects of PD123319 can change over time in laboratory settings. For instance, long-term treatment with PD123319 has been reported to worsen the development of myocyte hypertrophy and associated electrophysiological alterations in spontaneously hypertensive rats .
Dosage Effects in Animal Models
The effects of PD123319 can vary with different dosages in animal models. For example, in a study investigating the effects of PD123319 on colitis in rats, it was administered at doses of 0.3, 3, and 10 mg/kg, and the effects were found to be dose-dependent .
Metabolic Pathways
PD123319, as an antagonist of the AT2R, is involved in the renin-angiotensin system (RAS), a key regulatory system for fluid and electrolyte homeostasis
Subcellular Localization
At2r, the receptor with which PD123319 interacts, has been found to colocalize and form a complex with the angiotensin II type 1 receptor (AT1R) at the plasma membrane, and upon angiotensin II stimulation, AT2R is internalized along with AT1R . This suggests that PD123319, as an AT2R antagonist, may also be localized at the plasma membrane and be internalized upon receptor activation.
准备方法
合成路线和反应条件
PD123319 的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用强碱,如氢化钠,以及有机溶剂,如二甲基甲酰胺 .
工业生产方法
虽然 PD123319 的具体工业生产方法没有被广泛记录,但其合成可能遵循与实验室环境中使用的合成路线类似的路线,并针对放大进行了优化。 这包括使用大型反应器、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
PD123319 主要由于存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
涉及 PD123319 的反应中常用的试剂包括强碱(例如,氢化钠)、氧化剂(例如,过氧化氢)和还原剂(例如,氢化铝锂)。 反应通常在有机溶剂中进行,如二甲基甲酰胺或二氯甲烷 .
主要产物
涉及 PD123319 的反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能产生氧化衍生物,而取代反应可能导致各种取代类似物 .
科学研究应用
PD123319 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。一些关键应用包括:
相似化合物的比较
与其他类似化合物相比,PD123319 在对血管紧张素 II 2 型受体的选择性方面具有独特性。一些类似的化合物包括:
氯沙坦: 血管紧张素 II 1 型受体拮抗剂,主要用于治疗高血压。
替米沙坦: 另一种血管紧张素 II 1 型受体拮抗剂,具有额外的抗炎特性.
化合物 21(C21): 血管紧张素 II 2 型受体的选择性激动剂,用于研究受体的保护作用.
PD123319 因其对血管紧张素 II 2 型受体的特异性而脱颖而出,使其成为剖析受体在各种生理和病理过程中的作用的宝贵工具 .
属性
IUPAC Name |
1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTVFDAKLDMYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024634 | |
| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130663-39-7, 114785-14-7 | |
| Record name | PD 123319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PD123319?
A: PD123319 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of blocking AT2R with PD123319?
A2: Blocking AT2R with PD123319 has been shown to:
- Modulate renal function: Influences sodium and water excretion, potassium homeostasis, and renal hemodynamics. [, , , , , , , ]
- Influence cardiovascular parameters: Impacts blood pressure regulation, arterial stiffness, and vascular remodeling. [, , , , , , ]
- Affect neuronal function: Modulates neuronal stem cell proliferation, differentiation, and doublecortin expression. []
- Impact cell signaling pathways: Influences mitogen-activated protein kinase (MAPK) activity, nitric oxide (NO) production, and apoptosis. [, , , , , ]
Q3: How does PD123319's interaction with AT2R differ from the effects of AT1R antagonists?
A: While both AT1R and AT2R antagonists influence the renin-angiotensin system (RAS), they often produce distinct physiological effects. For instance, PD123319 can enhance the antihypertensive effects of AT1R antagonists in some models. [, , ] Additionally, PD123319's impact on renal hemodynamics, particularly in the medullary circulation, differs from that of AT1R antagonists. []
Q4: Does PD123319 exhibit any agonistic activity at AT2R?
A: While primarily considered an antagonist, some studies suggest potential agonistic activity of PD123319 at AT2R under specific conditions, potentially involving receptor subtype variations or interactions with other signaling pathways. [, ]
Q5: What is the molecular formula and weight of PD123319?
A5: The molecular formula of PD123319 is C29H31N3O3, and its molecular weight is 469.58 g/mol.
Q6: Is there information available on the material compatibility and stability of PD123319 under various conditions?
A6: The provided research papers primarily focus on the pharmacological and physiological effects of PD123319. Detailed information regarding its material compatibility and stability under various environmental conditions is not explicitly discussed.
Q7: Does PD123319 exhibit any catalytic properties?
A7: PD123319 is primarily recognized for its pharmacological activity as an AT2R antagonist. There is no evidence suggesting inherent catalytic properties or applications of this compound based on the provided research.
Q8: Have computational chemistry techniques been used to study PD123319?
A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate PD123319's effects. While computational approaches like QSAR modeling and molecular docking could be relevant for studying this compound, such details are not included in the provided research papers.
Q9: Is there information on structure-activity relationship (SAR) studies involving modifications to the PD123319 structure?
A9: The provided research papers mainly focus on the pharmacological effects of PD123319 itself. While SAR studies are crucial for drug development and understanding the relationship between structural modifications and activity, such details are not elaborated upon in the provided scientific literature.
Q10: What is known about the toxicology and safety profile of PD123319?
A10: The provided research focuses primarily on the pharmacological effects of PD123319. While some studies mention potential side effects or interactions, a comprehensive toxicological and safety profile is not explicitly presented within these papers.
Q11: Is there information available regarding the environmental impact and degradation of PD123319?
A11: The research primarily focuses on the pharmacological and physiological effects of PD123319. Its environmental impact and degradation pathways are not discussed within the provided research papers.
Q12: Are there any known alternatives or substitutes for PD123319 in research or clinical settings?
A: Several other AT2R antagonists have been developed and investigated, such as EMA401. [] Additionally, alternative approaches to modulate the RAS, like angiotensin-converting enzyme (ACE) inhibitors or other AT1R antagonists, might be considered depending on the specific research question or clinical context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)

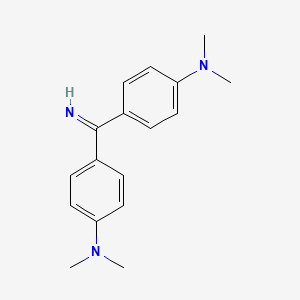
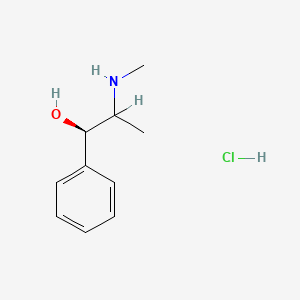
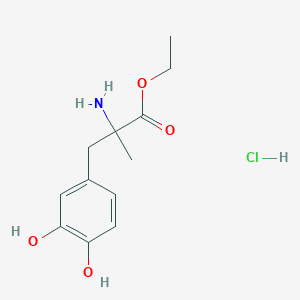
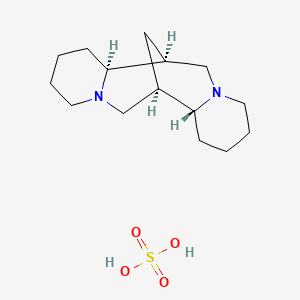
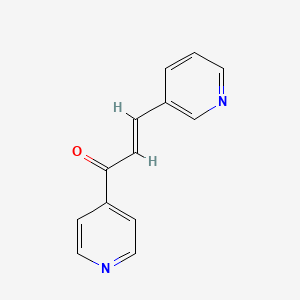
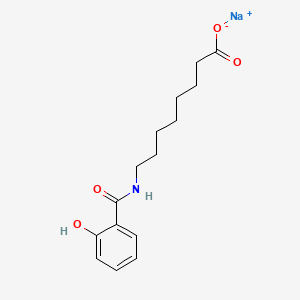
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)
